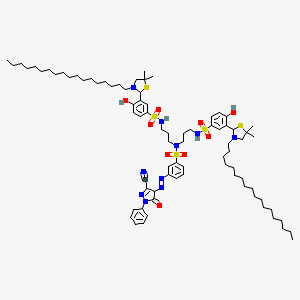
2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is a complex heterocyclic compound that features both triazine and benzotriazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine and benzotriazine rings through cyclization of appropriate precursors.
Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, often involving:
Batch Reactors: For controlled synthesis in large quantities.
Continuous Flow Reactors: For more efficient and consistent production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: As a catalyst in various organic reactions.
Materials Science: In the development of new materials with unique electronic properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to its unique structure.
Biological Probes: As a probe in biochemical assays.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Dyes and Pigments: As a component in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine compound.
Benzotriazine: A simpler benzotriazine compound.
2,4-Diamino-6-chlorotriazine: A triazine derivative with similar functional groups.
Uniqueness
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is unique due to its fused ring structure, which imparts distinct electronic properties and potential for diverse applications.
Properties
CAS No. |
30101-69-0 |
|---|---|
Molecular Formula |
C9H7N7 |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine |
InChI |
InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13) |
InChI Key |
SQHXGGDVQLMCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC(=N)N3N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















